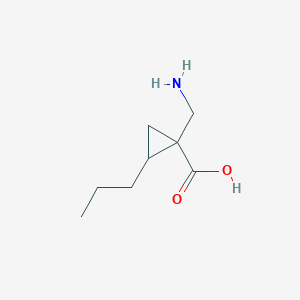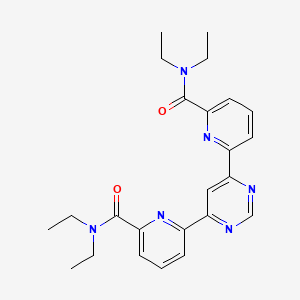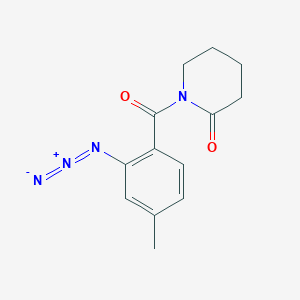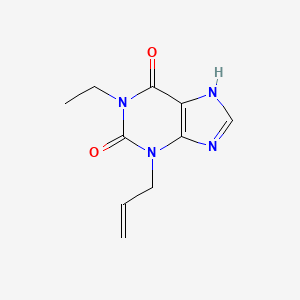![molecular formula C15H10ClF3O2S B12523856 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde CAS No. 819076-57-8](/img/structure/B12523856.png)
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is a chemical compound characterized by the presence of a chloro group, a trifluoromethylsulfanyl group, and a methoxybenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-[(trifluoromethyl)sulfanyl]phenyl methanol under suitable conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid.
Reduction: 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar in structure but lacks the methoxy group.
3-Chloro-4-methoxybenzaldehyde: Similar but lacks the trifluoromethylsulfanyl group.
4-[(Trifluoromethyl)sulfanyl]benzaldehyde: Similar but lacks the chloro and methoxy groups.
Uniqueness
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethylsulfanyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
819076-57-8 |
|---|---|
Formule moléculaire |
C15H10ClF3O2S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
3-chloro-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C15H10ClF3O2S/c16-13-7-11(8-20)3-6-14(13)21-9-10-1-4-12(5-2-10)22-15(17,18)19/h1-8H,9H2 |
Clé InChI |
SQHCIIZSMHWBKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)




![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)

![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)

![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)

